8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine
Overview
Description
8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Mechanism of Action
Target of Action
1,6-naphthyridines are known to be pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
It is known that 1,6-naphthyridines have a wide spectrum of biological applications .
Result of Action
It is known that 1,6-naphthyridines have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Action Environment
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine typically involves the bromination of a precursor naphthyridine compound. One common method involves the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting bromo-substituted naphthyridine is then subjected to reductive amination with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted naphthyridine, while oxidation might produce a naphthyridine oxide.
Scientific Research Applications
8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is explored for its properties in the development of new materials, such as organic semiconductors or catalysts.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without the bromine and dimethylamine substitutions.
8-chloro-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine: A similar compound with a chlorine atom instead of bromine.
1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine: Lacks the bromine and dimethylamine groups.
Uniqueness
8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The dimethylamine group also enhances its solubility and potential as a pharmacophore.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
IUPAC Name |
8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-14(2)10-7-4-3-5-12-9(7)8(11)6-13-10/h6,12H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOYXABQYADPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C2=C1CCCN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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